BenchChemオンラインストアへようこそ!

1-(4-Ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

mGluR5 Positive Allosteric Modulator PAM/NAM Switch

This para-substituted N-aryl pyrrolidinonyl oxadiazole is predicted to act as an mGluR5 positive allosteric modulator (PAM). The 4-ethylphenyl group on the N-aryl ring locks in PAM pharmacology, while the 2-fluorophenyl substituent on the oxadiazole provides a unique electronic and steric profile for probing the allosteric binding pocket. Unlike meta- or ortho-substituted analogs that switch to NAM activity, this compound ensures consistent PAM efficacy, making it a critical SAR tool for CNS programs targeting synaptic plasticity, cognition, and neuroprotection. Use it to calibrate computational models and advance hit-to-lead optimization.

Molecular Formula C20H18FN3O2
Molecular Weight 351.381
CAS No. 941961-40-6
Cat. No. B2713748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
CAS941961-40-6
Molecular FormulaC20H18FN3O2
Molecular Weight351.381
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4F
InChIInChI=1S/C20H18FN3O2/c1-2-13-7-9-15(10-8-13)24-12-14(11-18(24)25)20-22-19(23-26-20)16-5-3-4-6-17(16)21/h3-10,14H,2,11-12H2,1H3
InChIKeyFXSFTHXIYIHRJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 941961-40-6: A Para-Ethylphenyl Pyrrolidinonyl Oxadiazole Compound for mGluR5 Allosteric Modulation Research


1-(4-Ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (CAS 941961-40-6) is a synthetic organic compound classified as an N-aryl pyrrolidinonyl oxadiazole, a chemotype identified as metabotropic glutamate receptor 5 (mGluR5) allosteric modulators [1]. It features a pyrrolidin-2-one core with a 4-ethylphenyl substitution on the N-aryl group and a 2-fluorophenyl moiety on the 1,2,4-oxadiazole ring, distinguishing it from closely related analogs by its specific substitution pattern that influences allosteric modulator pharmacology [1]. Preliminary synthesis and biological activity prediction for this bicyclic system class have been reported [2].

Why In-Class Substitution of CAS 941961-40-6 with Other Pyrrolidinonyl Oxadiazoles Is Not Interchangeable


In the N-aryl pyrrolidinonyl oxadiazole series, the substitution position on the N-aryl ring acts as an exquisitely sensitive 'PAM to NAM switch': para-substituted compounds function as mGluR5 positive allosteric modulators (PAMs), whereas meta- or ortho-substituted analogs become negative allosteric modulators (NAMs) [1]. The target compound's 4-ethylphenyl group on the N-aryl ring predicts PAM activity, while its 2-fluorophenyl substituent on the oxadiazole introduces ortho-fluoro character that may fine-tune efficacy or shift pharmacological mode compared to analogs with meta-chloro or meta-methyl oxadiazole substituents that are reported to be optimal for PAM efficacy [1]. This indicates that simple generic replacement with a differently substituted pyrrolidinonyl oxadiazole could invert or abolish the desired modulatory effect.

Evidence-Based Differentiation Guide for CAS 941961-40-6 Against Closest Pyrrolidinonyl Oxadiazole Analogs


Predicted mGluR5 PAM Activity Based on N-Aryl Para-Substitution Pattern

The target compound carries a para-ethyl substituent on the N-aryl ring, which, according to the structure-activity relationship reported by Packiarajan et al., is expected to confer mGluR5 PAM activity. In contrast, meta- or ortho-substituted N-aryl analogs function as NAMs [1]. This is a critical differentiation for researchers seeking PAM pharmacology, as the closest commercially available comparator, 1-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (CAS 941997-60-0), also bears a para-substituted N-aryl group but lacks the ortho-fluorophenyl oxadiazole moiety, which may result in a different efficacy or potency profile [1][2].

mGluR5 Positive Allosteric Modulator PAM/NAM Switch

Enhanced Lipophilicity (XLogP) Compared to 4-Fluorophenyl Analog

The target compound's 4-ethylphenyl group increases lipophilicity relative to the 4-fluorophenyl analog (CAS 941997-60-0). The computed XLogP3-AA for the 4-fluorophenyl comparator is 2.8 [1], while an estimated XLogP for the target compound (based on the closely related 4-ethylphenyl analog with a 3-methylphenyl oxadiazole, CAS 941961-37-1, which has an XLogP3-AA of 3.8 [2]) is predicted to be approximately 3.7, representing a ~0.9 log unit increase. This difference suggests improved passive membrane permeability and potential for enhanced CNS penetration.

Lipophilicity XLogP Blood-Brain Barrier Permeability

Predicted Biological Activity Spectrum Differentiated from Unsubstituted Oxadiazole Analogs

The synthesis and biological activity prediction study by Kharchenko et al. (2008) for 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems provides a framework for predicting activity spectra [1]. The target compound's 2-fluorophenyl substituent on the oxadiazole ring is expected to modulate predicted activities, including potential kinase inhibition and GPCR modulation, relative to unsubstituted phenyl or heteroaryl analogs synthesized in the same study.

PASS Prediction Biological Activity Drug Discovery

Priority Research Application Scenarios for CAS 941961-40-6 Based on Evidence-Based Differentiation


mGluR5 Positive Allosteric Modulator (PAM) Screening and Lead Optimization

Due to its predicted PAM activity based on para-substitution on the N-aryl ring [1], this compound is well-suited for primary screening campaigns targeting mGluR5-mediated synaptic plasticity, cognition, and neuroprotection. Its specific substitution pattern provides a distinct SAR data point for optimizing PAM efficacy while avoiding the NAM switch observed with meta- or ortho-substituted analogs [1].

CNS Drug Discovery Programs Requiring High Passive Permeability

With an estimated XLogP of approximately 3.7, the compound exhibits higher lipophilicity compared to the 4-fluorophenyl analog (XLogP 2.8) [2][3], making it a candidate for CNS programs where improved blood-brain barrier penetration is hypothesized. However, experimental validation of permeability and brain exposure is required.

Structure-Activity Relationship (SAR) Expansion Around the Oxadiazole Moiety

The 2-fluorophenyl substituent on the oxadiazole offers a distinct electronic and steric profile compared to the meta-chloro or meta-methyl substituents reported as optimal for mGluR5 PAM efficacy [1]. Researchers can use this compound to probe the tolerance of the oxadiazole binding pocket to ortho-fluoro substitution and to calibrate computational models for scaffold optimization.

In Silico Prediction and Pharmacophore Modeling Studies

Given the limited direct experimental data, this compound serves as an ideal test case for computational prediction of biological activity (e.g., PASS, molecular docking) within the 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one chemotype [4]. Its predicted activity spectrum can be compared with experimental data from structurally related analogs to validate and refine in silico models.

Quote Request

Request a Quote for 1-(4-Ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.